molecular formula C10H13NO B13500783 2-[1-(Methylamino)cyclopropyl]phenol

2-[1-(Methylamino)cyclopropyl]phenol

Katalognummer: B13500783
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: ZHFLQCRTJWEBEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(Methylamino)cyclopropyl]phenol is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by a phenol group attached to a cyclopropyl ring, which is further substituted with a methylamino group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of phenol with cyclopropylamine under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for 2-[1-(Methylamino)cyclopropyl]phenol often involve large-scale chemical synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and controlled reaction environments.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(Methylamino)cyclopropyl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced phenolic compounds.

    Substitution: Formation of alkylated phenols or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-[1-(Methylamino)cyclopropyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[1-(Methylamino)cyclopropyl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular membranes, potentially disrupting their integrity and leading to various biological effects . It may also inhibit specific enzymes or receptors, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[1-(Amino)cyclopropyl]phenol
  • 2-[1-(Ethylamino)cyclopropyl]phenol
  • 2-[1-(Dimethylamino)cyclopropyl]phenol

Uniqueness

2-[1-(Methylamino)cyclopropyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications.

Eigenschaften

Molekularformel

C10H13NO

Molekulargewicht

163.22 g/mol

IUPAC-Name

2-[1-(methylamino)cyclopropyl]phenol

InChI

InChI=1S/C10H13NO/c1-11-10(6-7-10)8-4-2-3-5-9(8)12/h2-5,11-12H,6-7H2,1H3

InChI-Schlüssel

ZHFLQCRTJWEBEI-UHFFFAOYSA-N

Kanonische SMILES

CNC1(CC1)C2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.